1,2-Dichlorotetrafluoropropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichlorotetrafluoropropene is a chemical compound with the molecular formula C3Cl2F4 and a molecular weight of 182.93 g/mol . It is a colorless liquid with a chloroform-like odor and is insoluble in water but soluble in most organic solvents . This compound is primarily used in the synthesis of other chemicals, including lubricants, coolants, and specialized polymers .
Vorbereitungsmethoden
1,2-Dichlorotetrafluoropropene is typically synthesized through a multi-step process involving hydrogen fluoride and carbon tetrachloride . The general synthetic route includes:
Reaction of Carbon Tetrachloride with Hydrogen Fluoride: This reaction produces dichlorotrifluoroethane.
Reaction of Dichlorotrifluoroethane with Nitrous Oxide: This step yields this compound.
Industrial production methods often involve vapor-phase catalytic fluorination using a fixed-bed chrome-based catalyst under controlled temperature and pressure conditions . This method ensures high yield and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
1,2-Dichlorotetrafluoropropene undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and hydrogen halides.
Oxidation and Reduction Reactions: These reactions are less common but can be facilitated using strong oxidizing or reducing agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation reactions can produce a variety of chlorinated and fluorinated compounds .
Wissenschaftliche Forschungsanwendungen
1,2-Dichlorotetrafluoropropene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-Dichlorotetrafluoropropene involves its interaction with various molecular targets, primarily through halogen bonding and van der Waals forces . These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
1,2-Dichlorotetrafluoropropene can be compared with other halogenated propene derivatives, such as:
1,1,2,2-Tetrafluoropropene: Similar in structure but lacks chlorine atoms, making it less reactive in certain substitution reactions.
1,1-Dichlorotetrafluoroethane: Contains fewer carbon atoms, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and stability characteristics .
Eigenschaften
Molekularformel |
C3Cl2F4 |
---|---|
Molekulargewicht |
182.93 g/mol |
IUPAC-Name |
(E)-1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3Cl2F4/c4-1(2(5)6)3(7,8)9/b2-1- |
InChI-Schlüssel |
BJDGSGIFQVXSGD-UPHRSURJSA-N |
Isomerische SMILES |
C(=C(/F)\Cl)(\C(F)(F)F)/Cl |
Kanonische SMILES |
C(=C(F)Cl)(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.